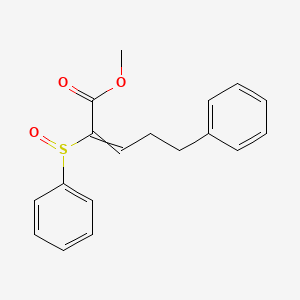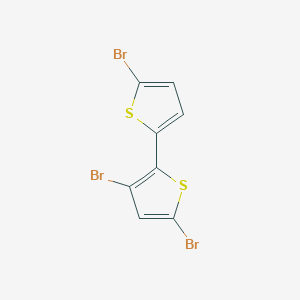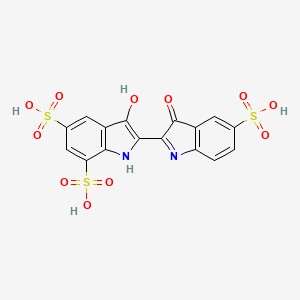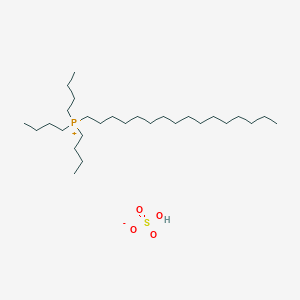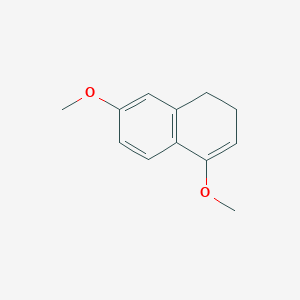![molecular formula C10H20O5 B14289614 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 114951-77-8](/img/structure/B14289614.png)
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C10H20O5. . This compound is characterized by its three ethoxy groups and an allyloxy group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves multiple steps. One common method includes the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, altering the oxidative state of biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with similar compounds such as:
2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol: This compound has a similar structure but with additional ethoxy groups, leading to different chemical properties and applications.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is used as a photo-initiator in polymer synthesis and has different functional groups compared to this compound.
These comparisons highlight the unique properties and applications of this compound.
Properties
CAS No. |
114951-77-8 |
|---|---|
Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethoxy]-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C10H20O5/c1-2-4-14-8-10(12)9-15-7-6-13-5-3-11/h2,10-12H,1,3-9H2 |
InChI Key |
GTQGILNSTQSDIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


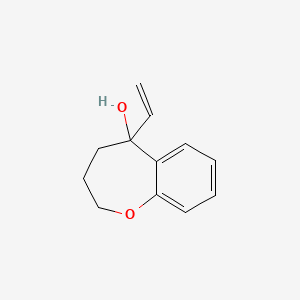

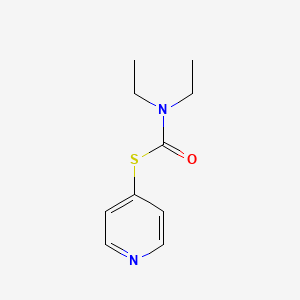
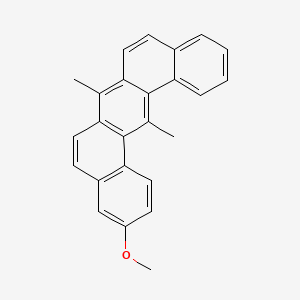
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
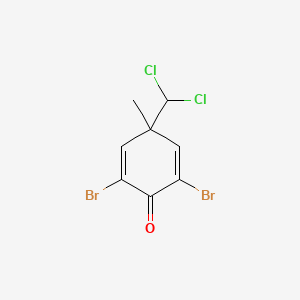
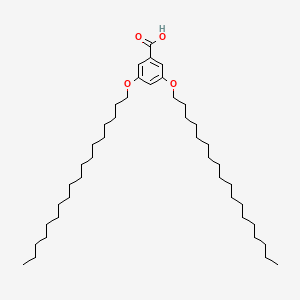
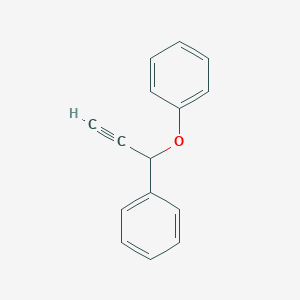
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
